4-(3-(Methylamino)-1-phenylpropyl)phenol
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Overview
Description
4-(3-(Methylamino)-1-phenylpropyl)phenol is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methylamino)-1-phenylpropyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction, or the use of diazonium salts for phenol preparation .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Methylamino)-1-phenylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro and bromo derivatives.
Scientific Research Applications
4-(3-(Methylamino)-1-phenylpropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-(Methylamino)-1-phenylpropyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger and metal chelator, protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits cyclooxygenase-2 (COX-2) and cytokines through the NF-kB pathway.
Cytoprotective Effects: Enhances the activity of biological antioxidants and antioxidant enzymes, modulating cell survival and apoptosis.
Comparison with Similar Compounds
4-(3-(Methylamino)-1-phenylpropyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-(Methylamino)phenol: A related compound with similar chemical properties but different biological activities.
Hydroxycoumarins: Compounds like scopoletin and auraptene, known for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-[3-(methylamino)-1-phenylpropyl]phenol |
InChI |
InChI=1S/C16H19NO/c1-17-12-11-16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16-18H,11-12H2,1H3 |
InChI Key |
GIAMHCUTHMHPCN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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